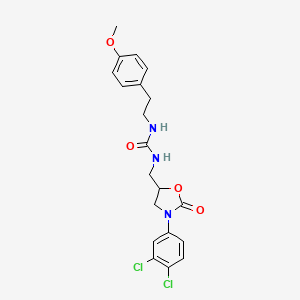

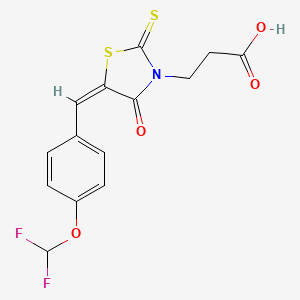

![molecular formula C9H12O3 B2898873 Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-42-9](/img/structure/B2898873.png)

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 131515-42-9 . It has a molecular weight of 168.19 and its molecular formula is C9H12O3 . The IUPAC name for this compound is "this compound" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H12O3 . The InChI code for this compound is not provided in the sources .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 168.19 . Its molecular formula is C9H12O3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is used in various synthetic and chemical reactions. For instance, Maas et al. (2004) described the use of Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, a similar compound, in photochemical intramolecular cyclopropanation reactions, leading to various cyclopropane derivatives (Maas, Daucher, Maier, & Gettwert, 2004).

Enzyme Catalyzed Reactions

- The compound has been used in enzyme-catalyzed kinetic resolutions. Mamaghani and Alizadehnia (2002) demonstrated the resolution of racemic methyl 3-acetylbicyclo[2.2.1]hept-5-ene-2-carboxylate into enantiomers using pig liver esterase (Mamaghani & Alizadehnia, 2002).

Derivative Synthesis

- Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating the versatility of such compounds in synthesizing rigid analogues of γ-aminobutyric acid for incorporation into peptides (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).

Photochemical and Thermal Isomerizations

- 1-Acyl-2-cyclopentenes and 5-acylbicyclo[2.1.0]pentanes undergo various photochemical and thermal isomerizations, as studied by Schaffner (1976), highlighting the compound's reactivity under different conditions (Schaffner, 1976).

Applications in Organic Synthesis

- The compound and its derivatives find applications in organic synthesis, as shown by Hughes et al. (2019), who reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly, indicating its usefulness in pharmaceutical chemistry (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Stereoselectivity and Synthesis of Novel Compounds

- The compound's utility in creating novel compounds with specific stereoselective properties is also noteworthy. For instance, the synthesis of novel unsymmetrically bridgehead-substituted phenylselenobicyclo[1.1.1]pentanes by Marinozzi et al. (2004) illustrates its role in creating specialized chemical structures (Marinozzi, Fulco, Rizzo, & Pellicciari, 2004).

Safety and Hazards

The safety information for “Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate” is available in the Material Safety Data Sheet (MSDS) . The hazard statements for this compound include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Propiedades

IUPAC Name |

methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHWXHQNMAFOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC(C1)(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

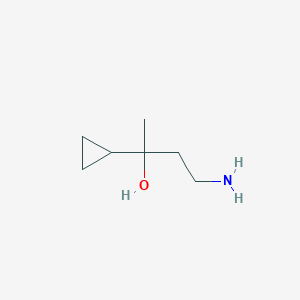

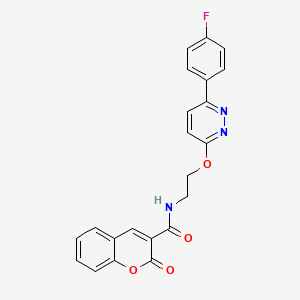

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2898791.png)

![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/no-structure.png)

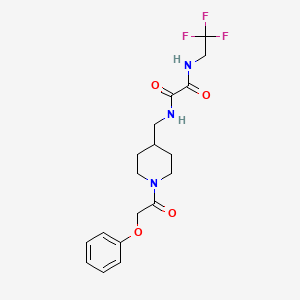

![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)

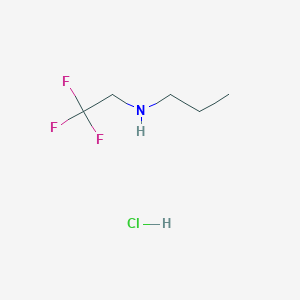

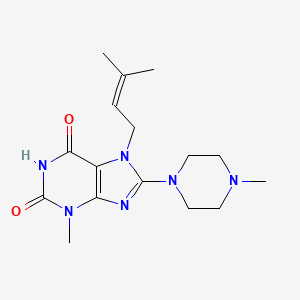

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)

![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine](/img/structure/B2898808.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2898812.png)